Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The reactions involving this compound can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with applications in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Piperazine derivatives
Tetrahydroquinoline derivatives
Indole derivatives
Uniqueness: Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate stands out due to its unique structural features and potential applications. While similar compounds may share some structural similarities, the specific arrangement of functional groups in this compound contributes to its distinct properties and uses.
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Properties
IUPAC Name |
tert-butyl 4-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)23-15-13-22(14-16-23)12-10-19(25)24-11-6-8-17-7-4-5-9-18(17)24/h4-5,7,9H,6,8,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRRBQZSRINKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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